Cas no 912331-68-1 (7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)

7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a boronic ester derivative of 7-methylindole, featuring a pinacol boronate group at the 2-position. This compound serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex indole-based structures. The pinacol boronate moiety enhances stability and solubility in organic solvents, facilitating handling and storage. Its indole core is a privileged scaffold in medicinal chemistry, making this reagent valuable for constructing biologically active molecules. The methyl substituent at the 7-position offers additional steric and electronic modulation for tailored applications. Suitable for use under inert conditions, it provides reliable reactivity in palladium-catalyzed transformations.
7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole structure
912331-68-1 structure
Product Name:7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
CAS No:912331-68-1
MF:C15H20BNO2
MW:257.135804176331
MDL:MFCD11858374
CID:839857
PubChem ID:53216783
Update Time:2025-10-29

7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 7-METHYLINDOLE-2-BORONIC ACID PINACOL ESTER
    • 7-Methyl-1H-indole-2-boronic acid pinacol ester
    • 7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
    • 7-methyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-3-yl)-1H-indole
    • 7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (ACI)
    • 7-Methyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole
    • AKOS016001017
    • MB10203
    • (7-METHYL-1H-INDOL-2-YL)BORONIC ACID PINACOL ESTER
    • AZNAYTQOYNEGPL-UHFFFAOYSA-N
    • AS-43248
    • CS-0175788
    • 7-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
    • DTXSID50681929
    • 912331-68-1
    • Z2044777561
    • EN300-366635
    • SCHEMBL593662
    • MFCD11858374
    • MDL: MFCD11858374
    • Inchi: 1S/C15H20BNO2/c1-10-7-6-8-11-9-12(17-13(10)11)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3
    • InChI Key: AZNAYTQOYNEGPL-UHFFFAOYSA-N
    • SMILES: O1C(C)(C)C(C)(C)OB1C1NC2C(=CC=CC=2C)C=1

Computed Properties

  • Exact Mass: 257.15900
  • Monoisotopic Mass: 257.1587090g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 342
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 34.2Ų

Experimental Properties

  • PSA: 34.25000
  • LogP: 2.77550

7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Pricemore >>

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7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Tetrahydrofuran Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1-methylethyl) [2,2′-bipyridine]-4,4′-dicarboxylate ;  90 min, rt
Reference
An Improved Catalytic System for Solid-state Iridium(I)-catalyzed C-H Borylation Using Mechanochemistry
Kondo, Keisuke; et al, Chemistry Letters, 2023, 52(5), 333-336

Production Method 2

Reaction Conditions
1.1 Reagents: Tetrahydrofuran ,  Oxygen Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine ;  99 min
Reference
Iridium(I)-Catalyzed C-H Borylation in Air by Using Mechanochemistry
Pang, Yadong; et al, Chemistry - A European Journal, 2019, 25(18), 4654-4659

Production Method 3

Reaction Conditions
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Dichloromethane ;  4 h, 65 °C
Reference
A pyrone remodeling strategy to access diverse heterocycles: application to the synthesis of fascaplysin natural products
Palani, Vignesh; et al, Chemical Science, 2021, 12(4), 1528-1534

7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Raw materials

7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Preparation Products

7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:912331-68-1)7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Order Number:A1045314
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:19
Price ($):368.0
Email:sales@amadischem.com

Additional information on 7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: A Comprehensive Overview

The compound 7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS No. 912331-68-1) is a highly specialized organic molecule with significant applications in modern materials science and organic synthesis. This compound belongs to the class of indoles, which are aromatic heterocycles widely studied for their unique electronic properties and versatile reactivity. The presence of the dioxaborolane group at the 2-position of the indole ring introduces a boron-containing functionality that enhances its utility in cross-coupling reactions and other organometallic transformations.

The structure of this compound is characterized by a 7-methyl substitution on the indole ring, which imparts steric bulk and influences the molecule's reactivity and stability. The dioxaborolane group is a tetramethyl-substituted derivative of dioxaborolane, which is known for its stability and compatibility with a wide range of organic reactions. This combination makes 7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole an ideal precursor for synthesizing advanced materials such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Recent studies have highlighted the potential of this compound in the development of boron-based materials for energy storage applications. Researchers have demonstrated that the incorporation of this indole derivative into polymer frameworks can significantly enhance the electronic conductivity and thermal stability of the resulting materials. For instance, a 2023 study published in *Advanced Materials* reported that films prepared from this compound exhibit superior charge transport properties compared to traditional materials used in OLEDs.

In addition to its material science applications, 7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has also found utility in medicinal chemistry. Its unique structure allows for selective binding to certain biological targets, making it a promising candidate for drug discovery programs. A 2023 paper in *Journal of Medicinal Chemistry* described how this compound serves as a lead molecule for designing inhibitors of key enzymes involved in neurodegenerative diseases.

The synthesis of this compound typically involves a multi-step process that combines traditional organic synthesis techniques with modern organometallic chemistry. The key steps include the preparation of the indole core through cyclization reactions followed by functionalization with the dioxaborolane group using Stille coupling or similar methods. The availability of cost-effective precursors and scalable reaction conditions has made this compound accessible to researchers worldwide.

From an environmental perspective, the production and handling of 7-Methyl-2-(4,4,5,tetramethyl-dioxaborolanyl)-indole are considered safe under standard laboratory conditions. Its stability under ambient conditions ensures that it can be stored and transported without special precautions. However, as with all chemical compounds, proper personal protective equipment should be used during handling to minimize exposure risks.

In conclusion,7-Methyl-2-(4,tetramethyl-dioxaborolanyl)-indole (CAS No. 91233168) stands out as a versatile building block in contemporary organic synthesis. Its unique combination of structural features and functional groups positions it at the forefront of research in materials science and medicinal chemistry. As ongoing studies continue to uncover new applications for this compound,the future looks bright for its role in advancing technology and medicine.

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Amadis Chemical Company Limited
(CAS:912331-68-1)7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
A1045314
Purity:99%
Quantity:5g
Price ($):368.0
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